molecular formula C10H11BrO2 B8707702 3-(2-Bromophenyl)-2-methylpropanoic acid

3-(2-Bromophenyl)-2-methylpropanoic acid

Cat. No. B8707702
M. Wt: 243.10 g/mol
InChI Key: INYSKYAJTGOPPI-UHFFFAOYSA-N
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Patent
US05942459

Procedure details

To 52.5 g of 3-(2-bromophenyl)-2-methylpropionic acid (215 mmole) were added 210 g of polyphosphoric acid and 250 ml of o-dichlorobenzene, and the mixture was stirred at 140° C. for 6 hours. The mixture was diluted with 300 ml of water, and the product was extracted with n-hexane and ether, dried and concentrated, and the residual concentrate thus obtained was distilled to give 27.3 g of 4-bromo-2-methylindan-1-one as a colorless oil (yield, 56%).
Quantity
52.5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH:9]([CH3:13])[C:10]([OH:12])=O.ClC1C=CC=CC=1Cl>O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:8][CH:9]([CH3:13])[C:10]2=[O:12]

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(C(=O)O)C
Name
polyphosphoric acid
Quantity
210 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with n-hexane and ether
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
the residual concentrate thus
CUSTOM
Type
CUSTOM
Details
obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C2CC(C(C2=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.